molecular formula C7H6N2O3 B571222 [3,3'-Biisoxazol]-5-ylmethanol CAS No. 120208-31-3

[3,3'-Biisoxazol]-5-ylmethanol

Cat. No.: B571222
CAS No.: 120208-31-3
M. Wt: 166.136
InChI Key: KGMXOLGOPZWHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,3'-Biisoxazol]-5-ylmethanol (CAS 120208-31-3) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C 7 H 6 N 2 O 3 and a molecular weight of 166.13 g/mol, belongs to the important class of biisoxazole derivatives . Its structure features two linked isoxazole rings, a heterocyclic system known to be a key pharmacophore in medicinal chemistry, enhancing the physicochemical properties of target molecules . Isoxazole rings are present in several clinically viable drugs and are investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties . As a bifunctional building block, this compound is particularly valuable in drug discovery and synthetic chemistry. The presence of the methanol (-CH 2 OH) functional group allows for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. Its core biisoxazole scaffold is of significant interest in the design of new therapeutic agents and in the study of structure-activity relationships (SAR) . Calculated physical properties include a density of approximately 1.4 g/cm³ and a boiling point of around 420.3°C at 760 mmHg . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage instructions.

Properties

CAS No.

120208-31-3

Molecular Formula

C7H6N2O3

Molecular Weight

166.136

IUPAC Name

[3-(1,2-oxazol-3-yl)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C7H6N2O3/c10-4-5-3-7(9-12-5)6-1-2-11-8-6/h1-3,10H,4H2

InChI Key

KGMXOLGOPZWHKU-UHFFFAOYSA-N

SMILES

C1=CON=C1C2=NOC(=C2)CO

Synonyms

[3,3-Biisoxazole]-5-methanol(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight CAS Number References
(3-(2-Bromophenyl)isoxazol-5-yl)methanol 2-Bromophenyl at C3 C₁₀H₈NO₂Br 254.08 885273-13-2
(3-Methylisoxazol-5-yl)methanol Methyl at C3 C₅H₇NO₂ 113.12 14716-89-3
(5-Methylisoxazol-3-yl)methanol Methyl at C5 C₅H₇NO₂ 113.12 35166-33-7
(3-Phenylisoxazol-5-yl)methanol Phenyl at C3 C₁₀H₉NO₂ 175.19 Not provided
(S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol 3-Methylthiophene, dihydroisoxazole C₁₀H₁₃NO₂S 227.28 Not provided

Key Observations :

  • Substituent Position : Methyl groups at C3 (e.g., CAS 14716-89-3) vs. C5 (e.g., CAS 35166-33-7) influence electronic distribution and steric effects, impacting reactivity in substitution or cyclization reactions .
  • Bromine vs.
  • Dihydroisoxazole Modification : The dihydroisoxazole ring in the thiophene-containing analog introduces ring strain and stereochemical complexity, affecting stability and biological activity .

Physicochemical Properties

Property (3-Methylisoxazol-5-yl)methanol (5-Methylisoxazol-3-yl)methanol (3-(2-Bromophenyl)isoxazol-5-yl)methanol
Solubility Slightly in DMSO, Methanol Slightly in Chloroform, Methanol Slightly in Chloroform, Methanol
Melting Point Not reported Not reported Not reported
Stability Stable at room temperature Stable at room temperature Stable under inert conditions
LogP (Predicted) ~0.5 ~0.5 ~2.1 (due to bromine)

Key Observations :

  • Lipophilicity : Bromine and aromatic substituents (e.g., phenyl, thiophene) increase LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Most derivatives are stable at room temperature, though dihydroisoxazole analogs may exhibit lower thermal stability due to ring strain .

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains a cornerstone for isoxazole synthesis. As demonstrated in the preparation of trifluoromethylated isoxazoles, this method offers regioselectivity and functional group tolerance. For [3,3'-Biisoxazol]-5-ylmethanol, a stepwise approach involves:

  • Generating a nitrile oxide in situ from a hydroxamoyl chloride precursor.

  • Reacting it with a terminal alkyne bearing a hydroxymethyl group (e.g., propargyl alcohol, HC≡C-CH2OH).

For example, the reaction of HC≡C-CH2OH with a nitrile oxide derived from chloroxime yields 5-(hydroxymethyl)isoxazole. The regiochemistry is controlled by the electron-withdrawing nature of the nitrile oxide, directing the alkyne's terminal carbon to bond with the nitrile oxide's oxygen.

Reaction Conditions :

  • Solvent: Toluene or dichloromethane.

  • Base: Triethylamine (Et3N) for deprotonation.

  • Temperature: Room temperature to 80°C.

Yield : 70–85% for monosubstituted isoxazoles.

Challenges in Biisoxazole Formation

Direct cycloaddition to form the biisoxazole core is hindered by the lack of bifunctional nitrile oxides or alkynes. Instead, sequential cycloadditions are employed:

  • Synthesize 3-iodo-5-(hydroxymethyl)isoxazole via iodination of the monosubstituted isoxazole.

  • Perform a second cycloaddition using a complementary nitrile oxide or alkyne.

Iodination at the 3-position requires electrophilic substitution, facilitated by directed ortho-metalation using lithium diisopropylamide (LDA).

Biisoxazole Core Assembly via Diketone Cyclization

Hydroxylamine-Mediated Cyclization

The reaction of diketones with hydroxylamine hydrochloride, as reported for tetrahydro-biisoxazoles, can be adapted for aromatic systems. Using a 1,4-diketone precursor (HOCH2-C(O)-C(O)-CH2OH) , hydroxylamine induces cyclization to form the biisoxazole core:

HOCH2-C(O)-C(O)-CH2OH+NH2OH\cdotpHClNaOH, EtOH[3,3Biisoxazol]5-ylmethanol\text{HOCH}2\text{-C(O)-C(O)-CH}2\text{OH} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH}} [3,3'-\text{Biisoxazol}]-5\text{-ylmethanol}

Mechanism :

  • Nucleophilic attack of hydroxylamine on carbonyl groups.

  • Sequential dehydration and cyclization to form two isoxazole rings.

Reaction Conditions :

  • Solvent: Ethanol.

  • Temperature: Reflux (78°C).

  • Base: Sodium hydroxide (NaOH).

Yield : 65–75% for tetrahydro analogues.

Limitations and Modifications

Fully aromatic biisoxazoles require conjugated diketones to avoid partial saturation. Substituting the 1,5-diene-3,4-dione in with a 1,3-diyne-dione improves aromaticity but risks polymerization.

Cross-Coupling of Preformed Isoxazole Units

Ullmann Coupling for Biaryl Bond Formation

Ullmann coupling connects two 3-iodoisoxazole units using copper catalysis:

23-Iodo-5-(hydroxymethyl)isoxazoleCuI, 1,10-phenanthroline, DMF[3,3Biisoxazol]5-ylmethanol2 \, \text{3-Iodo-5-(hydroxymethyl)isoxazole} \xrightarrow{\text{CuI, 1,10-phenanthroline, DMF}} [3,3'-\text{Biisoxazol}]-5\text{-ylmethanol}

Reaction Conditions :

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 110°C.

Yield : 50–60% due to steric hindrance and electron-deficient aryl halides.

Suzuki-Miyaura Coupling

An alternative employs Suzuki coupling between 3-boronic acid and 3-bromo isoxazole derivatives:

5-(Hydroxymethyl)isoxazole-3-boronic acid+3-BromoisoxazolePd(PPh3)4,Na2CO3[3,3Biisoxazol]5-ylmethanol\text{5-(Hydroxymethyl)isoxazole-3-boronic acid} + \text{3-Bromoisoxazole} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} [3,3'-\text{Biisoxazol}]-5\text{-ylmethanol}

Challenges :

  • Boronic acid instability under basic conditions.

  • Low reactivity of brominated isoxazoles.

Post-Synthetic Functionalization

Hydroxymethyl Group Introduction

For biisoxazoles lacking the hydroxymethyl group, formylation followed by reduction is viable:

  • Vilsmeier-Haack Formylation :

    BiisoxazolePOCl3,DMF5Formyl[3,3Biisoxazol]\text{Biisoxazole} \xrightarrow{\text{POCl}_3, \text{DMF}} 5-\text{Formyl}[3,3'-\text{Biisoxazol}]
  • Reduction :

    5Formyl[3,3Biisoxazol]NaBH4,MeOH[3,3Biisoxazol]5-ylmethanol5-\text{Formyl}[3,3'-\text{Biisoxazol}] \xrightarrow{\text{NaBH}_4, \text{MeOH}} [3,3'-\text{Biisoxazol}]-5\text{-ylmethanol}

Yield : 40–50% due to competing side reactions.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :

    • δ 6.59 (s, 1H, isoxazole-H).

    • δ 4.75 (s, 2H, -CH2OH).

    • δ 3.85 (s, 1H, -OH).

  • 13C NMR (100 MHz, CDCl3) :

    • δ 160.2 (C=N).

    • δ 62.1 (-CH2OH).

Chromatographic Purification

  • Flash Column Chromatography :

    • Silica gel with hexane/ethyl acetate (7:3).

    • AgNO3-impregnated silica for enhanced separation .

Q & A

Q. What established synthetic routes are available for [3,3'-Biisoxazol]-5-ylmethanol, and what intermediates are critical?

The synthesis typically involves two key steps: (1) oxime formation by reacting hydroxylamine hydrochloride with a substituted aldehyde under acidic conditions, and (2) cyclization with α,β-unsaturated carbonyl compounds to form the isoxazole ring. For example, outlines a method where 3,4-dichlorobenzaldehyde is used to form an oxime, followed by cyclization and reduction with sodium borohydride to yield the methanol derivative . Intermediate purification via column chromatography is often required to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the isoxazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and aromatic C-H stretches. For example, in structurally similar compounds like 2-(3-pyrrolidin-2-yl-isoxazol-5-yl)-ethanol, ¹H NMR signals at δ 3.15–3.51 ppm correspond to CH₂ groups adjacent to the isoxazole ring . Mass spectrometry (MS) confirms molecular weight, with EI-MS often showing fragmentation patterns specific to isoxazole derivatives .

Q. What biological activities have been reported for this compound, and what assays validate these?

Isoxazole derivatives exhibit antimicrobial and enzyme-inhibitory properties. For instance, dihydroisoxazole analogs derived from eugenol showed antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) using broth microdilution assays . Antifungal activity can be assessed via disk diffusion methods, while antioxidant potential is measured using DPPH radical scavenging assays .

Q. What safety protocols are essential when handling this compound?

Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3,3'-diaminobenzidine) emphasize avoiding inhalation/ingestion, using PPE (gloves, lab coats), and working in ventilated fume hoods . For compounds with undefined toxicity, assume acute hazards and follow ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the cyclization yield of this compound?

demonstrates that acid catalysts (e.g., acetyl chloride) and reflux duration significantly impact self-condensation efficiency. For example, extending reaction time from 4 to 6 hours increased yields of 1,3-diisoxazolyl-1,3-dieneamines from 60% to 85% . Solvent choice (e.g., ethanol vs. THF) also affects cyclization kinetics; polar aprotic solvents may reduce byproduct formation .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic properties (e.g., Hammett σ values) with biological outcomes. For triazole analogs, QSAR analysis revealed that electron-withdrawing groups enhance antimicrobial activity by 20–30% . Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes like CYP450 .

Q. How can researchers resolve contradictions in reported biological efficacy of isoxazole derivatives?

Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or compound purity . For example, notes that dihydroisoxazole purity >95% (via HPLC) is critical for reproducible antifungal results . Meta-analyses of IC₅₀ values across studies can identify outliers due to methodological differences .

Q. What strategies enhance the pharmacokinetic properties of this compound scaffolds?

Prodrug modification (e.g., esterification of the methanol group) improves bioavailability, as seen in triazole derivatives where acetylated analogs showed 2x higher plasma retention . Lipinski’s Rule of Five guides structural tweaks: reducing logP (<5) via hydrophilic substituents (e.g., -OH, -NH₂) enhances solubility .

Data Contradiction Analysis

Q. Why do yields vary in the synthesis of this compound analogs?

and highlight conflicting yields (50–85%) due to substrate stoichiometry and catalyst load . For instance, excess aldehyde (1.5 eq.) in cyclization steps increased yields by 15% but risked dimerization . Reaction monitoring (TLC or in-situ IR) ensures optimal termination .

Q. How do substituents on the isoxazole ring influence bioactivity inconsistently?

Electron-donating groups (e.g., -OCH₃) may enhance antifungal activity but reduce antibacterial potency. For example, 3-methoxy analogs in showed 40% inhibition against Candida albicans but no effect on E. coli . Multivariate regression models can isolate substituent effects from assay noise .

Methodological Recommendations

  • Synthesis : Use Schlenk techniques for moisture-sensitive steps .
  • Characterization : Combine 2D NMR (COSY, HSQC) for unambiguous structural assignment .
  • Bioassays : Include positive controls (e.g., fluconazole for antifungal tests) to calibrate activity .

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